Bis-trimethylsilyl-thymine

X-ray crystallography Supramolecular chemistry Solid-state structure

This pre-formed bis-TMS thymine eliminates competing N-/O-silylation equilibria encountered with in-situ methods (BSA/BSTFA). Its unique crystal structure – devoid of intermolecular hydrogen bonding – ensures batch-to-batch solubility and crystallinity reproducibility. Achieve 91% glycosylation yield with acetylated galactose donors via SnCl4 promotion for nucleoside synthesis. Choose bis(trimethylsilyl)thymine for reliable, scalable Vorbrüggen-type condensation reactions.

Molecular Formula C11H22N2O2Si2
Molecular Weight 270.47 g/mol
CAS No. 30205-80-2
Cat. No. B8803281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-trimethylsilyl-thymine
CAS30205-80-2
Molecular FormulaC11H22N2O2Si2
Molecular Weight270.47 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N(C1=O)[Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C11H22N2O2Si2/c1-9-8-12(16(2,3)4)11(15)13(10(9)14)17(5,6)7/h8H,1-7H3
InChIKeyJXDZQJSQAMAXEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-trimethylsilyl-thymine (CAS: 30205-80-2) Procurement-Ready Overview for Nucleic Acid Chemistry


Bis-trimethylsilyl-thymine (also known as O,O′-bis(trimethylsilyl)thymine, CAS: 7288-28-0 for the O,O′-isomer) is a silylated derivative of the nucleobase thymine, wherein both the N1 and O4 positions are protected with trimethylsilyl (TMS) groups [1]. This compound serves as a reactive intermediate in nucleoside synthesis, enabling the formation of glycosidic bonds through Vorbrüggen-type condensation reactions . Its molecular formula is C11H22N2O2Si2, with a molecular weight of 270.48 g/mol [2].

Why Generic Silylating Agents Cannot Substitute for Bis-trimethylsilyl-thymine in Nucleoside Assembly


Direct substitution of bis-trimethylsilyl-thymine with alternative silylating agents (e.g., BSA, BSTFA) or unprotected thymine in nucleoside synthesis is not feasible due to fundamental differences in reaction pathway and intermediate stability. The pre-formed bis-TMS thymine acts as a discrete, isolable intermediate that participates directly in glycosylation, whereas in situ silylation methods introduce competing equilibria and generate variable mixtures of N- and O-silylated species . Furthermore, the specific O,O′-disilylated thymine derivative exhibits a unique supramolecular architecture—displaying no intermolecular hydrogen bonding—which fundamentally alters its solubility, crystallinity, and reactivity profile compared to other silylated DNA bases like cytosine or adenine analogs [1].

Quantitative Differentiation: Bis-trimethylsilyl-thymine (CAS: 30205-80-2) vs. In-Class Alternatives


Supramolecular Architecture: Zero Intermolecular Hydrogen Bonding vs. Chain-Forming Cytosine Analog

Single-crystal X-ray diffraction reveals that bis(trimethylsilyl)thymine (1) is O-silylated and displays no intermolecular interactions in the solid state. In direct contrast, bis(trimethylsilyl)cytosine (2) forms a chain structure through intermolecular NH…O and NH…N hydrogen bonds [1]. This structural divergence directly impacts solubility and crystallization behavior.

X-ray crystallography Supramolecular chemistry Solid-state structure

Glycosylation Efficiency: 91% Yield in Stannic Chloride-Promoted β-Galactosylation

Stannic chloride-promoted glycosylation of 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose with O,O′-bis(trimethylsilyl)thymine affords 1-(2,3,4,6-O-tetraacetyl-β-D-galactopyranosyl)thymine in 91% isolated yield [1]. This yield represents a benchmark for thymine nucleoside formation under these conditions.

Nucleoside synthesis Glycosylation Yield optimization

Aqueous Solubility: 4.715 mg/L at 25°C (Calculated) vs. Highly Soluble Native Thymine

Calculated aqueous solubility of bis(trimethylsilyl)thymine is 4.715 mg/L at 25°C , representing a dramatic reduction compared to native thymine (estimated >10,000 mg/L) [1]. This property is fundamental to its utility as an organic-soluble intermediate in anhydrous nucleoside synthesis.

Solubility Physicochemical property Formulation

Hydrolytic Sensitivity Rating: 7 (Reacts Slowly with Moisture/Water) on Standard Scale

Bis(trimethylsilyl)thymine is assigned a hydrolytic sensitivity rating of 7 on standard scales, indicating that it 'reacts slowly with moisture/water' . This quantifiable stability metric informs appropriate storage and handling protocols under anhydrous conditions.

Hydrolytic stability Storage conditions Handling

High-Value Application Scenarios for Bis-trimethylsilyl-thymine (CAS: 30205-80-2)


Synthesis of β-D-Galactopyranosyl Thymine Nucleosides for Bioconjugation Probes

Utilize bis(trimethylsilyl)thymine in stannic chloride-promoted glycosylation with acetylated galactose donors to achieve 91% yield of protected β-D-galactopyranosyl thymine, a key intermediate for preparing reactive dialdehyde probes for DNA-enzyme cross-linking studies [1].

Construction of Acyclic-Sugar Thymine Nucleoside Analog Libraries

Employ bis(trimethylsilyl)thymine in fusion reactions with penta-O-acetyl-1-bromo-1-deoxy-1-S-ethyl-1-thio-aldehydo sugars to generate 1-epimeric pairs of acyclic-sugar thymine nucleosides, which serve as versatile scaffolds for antiviral and anticancer agent discovery [2].

Preparative-Scale Nucleoside Synthesis Requiring Reproducible Yield and High Purity

Leverage the defined solid-state structure and absence of intermolecular hydrogen bonding in bis(trimethylsilyl)thymine to ensure consistent solubility and crystallization behavior across batches [3]. The 91% glycosylation yield benchmark supports cost-effective scale-up calculations for multi-gram nucleoside production [1].

Anhydrous Organic Transformations Requiring Moisture-Sensitive Silylated Intermediates

Apply bis(trimethylsilyl)thymine in strictly anhydrous nucleoside coupling reactions, where its defined hydrolytic sensitivity rating of 7 informs proper glovebox or Schlenk-line handling protocols to prevent premature desilylation .

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